4-(2-Methylpyrrolidin-3-yl)morpholine
Overview
Description
4-(2-Methylpyrrolidin-3-yl)morpholine is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpyrrolidin-3-yl)morpholine typically involves the reaction of morpholine with 2-methyl-3-pyrrolidine under specific conditions. One common method involves the use of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The reaction conditions often include the use of transition metal catalysis to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpyrrolidin-3-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-Methylpyrrolidin-3-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Methylpyrrolidin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the spatial orientation of substituents . This interaction can modulate various biochemical pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
4-(2-Methylpyrrolidin-3-yl)morpholine can be compared with other similar compounds, such as:
Pyrrolidine: A versatile scaffold used in drug discovery with significant biological activity.
Morpholine: A compound with similar structural features but different chemical properties and applications.
Prolinol: Another derivative of pyrrolidine with distinct biological profiles.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(2-methylpyrrolidin-3-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8-9(2-3-10-8)11-4-6-12-7-5-11/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFKQPBVWHIHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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